molecular formula C18H17BrN4OS B3411774 3-{[(4-bromophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole CAS No. 921541-58-4

3-{[(4-bromophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole

Cat. No.: B3411774
CAS No.: 921541-58-4
M. Wt: 417.3 g/mol
InChI Key: KOLJMESAXOKSHN-UHFFFAOYSA-N
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Description

3-{[(4-bromophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a useful research compound. Its molecular formula is C18H17BrN4OS and its molecular weight is 417.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Mode of Action

Based on its structural similarity to other triazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Triazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple pathways .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The presence of a piperazine ring in similar compounds has been shown to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect this particular compound are currently unknown .

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4OS/c1-24-16-8-6-15(7-9-16)22-10-11-23-17(22)20-21-18(23)25-12-13-2-4-14(19)5-3-13/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLJMESAXOKSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(4-bromophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 2
Reactant of Route 2
3-{[(4-bromophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 3
Reactant of Route 3
3-{[(4-bromophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 4
Reactant of Route 4
3-{[(4-bromophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 5
Reactant of Route 5
3-{[(4-bromophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 6
Reactant of Route 6
3-{[(4-bromophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole

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